![molecular formula C20H17N3O5S B3618178 N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3618178.png)
N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
Overview
Description
N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by its benzamide core structure, a benzyl group, and a nitrophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the formation of the benzamide core. The nitro group and sulfonyl group are introduced through subsequent reactions. Common reagents include nitration agents and sulfonyl chlorides, with reaction conditions often requiring careful temperature and pH control.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin chloride, iron powder.
Substitution: Sodium hydroxide, amines.
Major Products Formed:
Nitroso derivatives, nitrate esters, amines, sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. The molecular pathways involved can vary depending on the biological context.
Comparison with Similar Compounds
N-(4-nitrophenyl)benzamide
N-benzyl-2-(4-nitrophenylsulfonylamino)benzamide
N-(2-benzoylphenyl)benzamide
Uniqueness: N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide is distinguished by its specific structural features, which confer unique chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-benzyl-2-[(4-nitrophenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)22-29(27,28)17-12-10-16(11-13-17)23(25)26/h1-13,22H,14H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNLWNDKUXXEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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